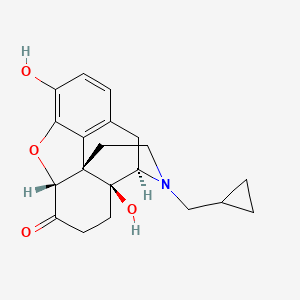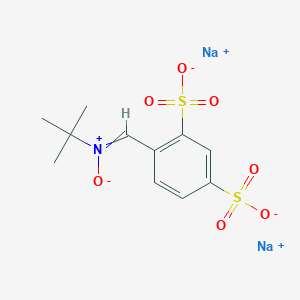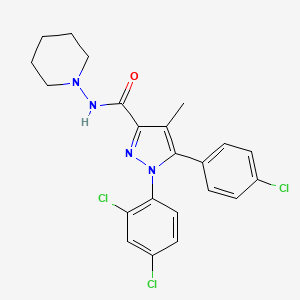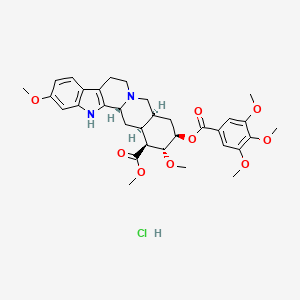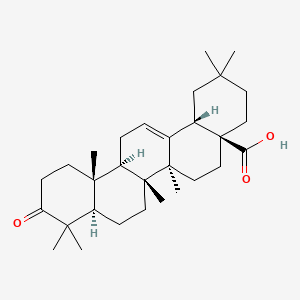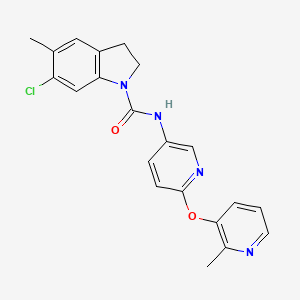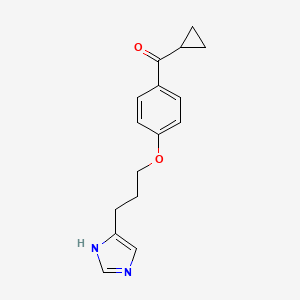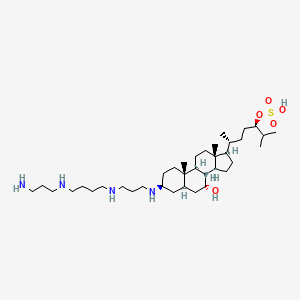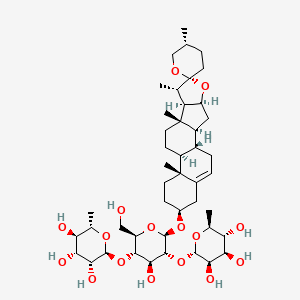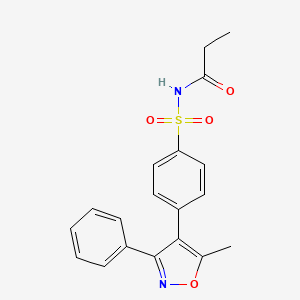![molecular formula C7H9NO4 B1662566 (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 159262-32-5](/img/structure/B1662566.png)
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid
概要
説明
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as ACBD, is a bicyclic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is structurally similar to glutamate, an important neurotransmitter in the brain, and has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its effects on glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological processes, including learning and memory.
作用機序
Target of Action
MPdC, also known as (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid or L-anti-endo-3,4-Methanopyrrolidinedicarboxylic acid, primarily targets the enzyme mevalonate diphosphate decarboxylase (MDD) . MDD is crucial in the mevalonate pathway, which is essential for the production of isopentenyl diphosphate, the precursor of isoprenoids .
Mode of Action
MPdC interacts with MDD in a competitive manner, inhibiting the enzyme’s function . The compound binds to the active site of MDD, preventing the enzyme from catalyzing the ATP-dependent decarboxylation of mevalonate-5-diphosphate (MVAPP) to produce isopentenyl diphosphate .
Biochemical Pathways
The inhibition of MDD by MPdC affects the mevalonate pathway, a crucial biochemical pathway for the synthesis of isoprenoids . Isoprenoids are essential for various cellular functions and provide building blocks for the biosynthesis of biofuels .
Pharmacokinetics
Understanding these properties is critical for optimizing the compound’s bioavailability and therapeutic efficacy .
Result of Action
The inhibition of MDD by MPdC results in the decreased production of isopentenyl diphosphate, affecting the synthesis of isoprenoids . This can potentially disrupt various cellular functions that rely on isoprenoids, leading to therapeutic effects.
実験室実験の利点と制限
One of the major advantages of using (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid in lab experiments is its structural similarity to glutamate, which allows for more precise targeting of glutamate receptors. However, one limitation is that (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid is relatively unstable and can degrade over time, which can make it difficult to use in long-term studies.
将来の方向性
There are many potential future directions for research on (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid. One area of interest is the development of more stable analogs of (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid that can be used in long-term studies. Another area of interest is the study of (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, research on the potential therapeutic applications of (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid in conditions such as Alzheimer's disease and schizophrenia is ongoing.
Conclusion:
In conclusion, (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a promising compound with a wide range of potential applications in scientific research. Its structural similarity to glutamate and its ability to modulate glutamate receptor activity make it an important tool for studying the brain and its functions. While there are some limitations to its use in lab experiments, ongoing research is exploring new directions for the development and application of this compound.
特性
IUPAC Name |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNFLFDQCHJXPI-QTBDOELSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of MPDC?
A1: MPDC primarily targets excitatory amino acid transporters (EAATs), particularly EAAT2. []
Q2: How does MPDC interact with EAAT2?
A2: MPDC interacts with EAAT2 differently depending on the presence of specific residues within the transporter. Notably, a serine residue at position 441 within EAAT2 influences MPDC's interaction and ability to act as a substrate, distinguishing its activity from other EAAT subtypes like EAAT1 which possess a glycine residue at the corresponding position. []
Q3: How does MPDC compare to other EAAT inhibitors in terms of substrate activity?
A3: Research shows that while compounds like L-threo-β-hydroxyaspartate (L-TBHA), L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC), (+/–)-cis-4-methyl-trans-pyrrolidine-2,4-dicarboxylic acid (cis-4-methyl-trans-2,4-PDC) exhibit substrate activity in both neurons and astrocytes, dl-threo-β-benzyloxyaspartate (dl-TBOA) shows substrate activity only in astrocytes, similar to MPDC. []
Q4: What is the molecular formula and weight of MPDC?
A4: The molecular formula of MPDC is C7H9NO4, and its molecular weight is 171.15 g/mol.
Q5: How do structural modifications of MPDC affect its activity on EAATs?
A5: Studies using MPDC and the structurally related compound (2S,4R)-4-methylglutamate (4MG) have revealed that the presence of a serine residue at position 441 in EAAT2, compared to a glycine in other subtypes, significantly impacts their ability to act as substrates. [] This suggests that even minor structural changes near crucial binding sites can drastically alter MPDC's interaction with EAATs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





